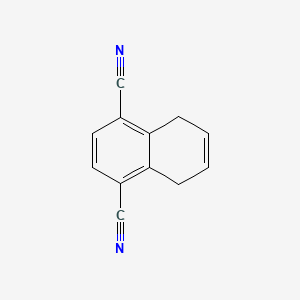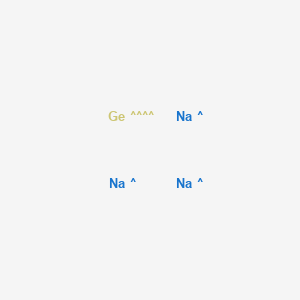![molecular formula C17H17NO2 B14296768 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile CAS No. 112831-08-0](/img/structure/B14296768.png)
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is an organic compound with a complex aromatic structure. It features methoxy groups, a benzonitrile core, and a methyl substituent, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile can be achieved through multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Applications De Recherche Scientifique
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl structure but differs in functional groups.
4-Methoxyphenethyl alcohol: Contains a methoxy group and a phenethyl structure.
2-Methoxy-5-methylphenol: Similar aromatic structure with methoxy and methyl substituents.
Uniqueness
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is unique due to its specific combination of methoxy, methyl, and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
112831-08-0 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
6-methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-17(20-3)16(11-18)15(12)10-13-5-4-6-14(9-13)19-2/h4-9H,10H2,1-3H3 |
Clé InChI |
DFRYNLMZSUBPSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)C#N)CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



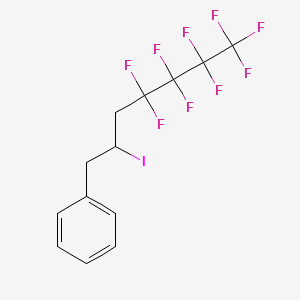
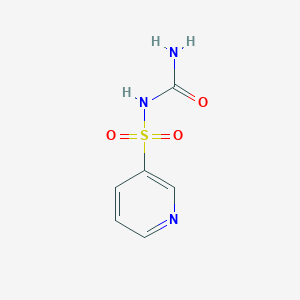
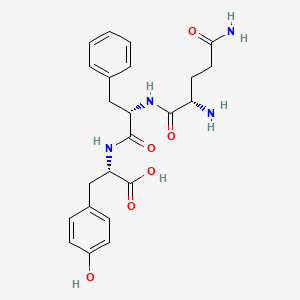

![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
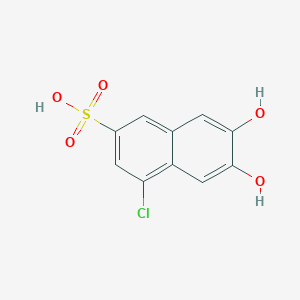
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

